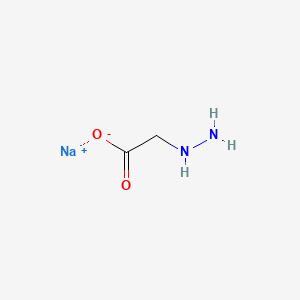

Sodium hydrazinoacetate

Übersicht

Beschreibung

Sodium hydrazinoacetate is a chemical compound with the molecular formula C2H5N2NaO2 It is a sodium salt of hydrazinoacetic acid and is known for its applications in various fields, including chemistry, biology, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium hydrazinoacetate can be synthesized through the reaction of chloroacetic acid with hydrazine hydrate in the presence of an alkali. The reaction typically occurs at temperatures between 0 and 25 degrees Celsius. The product is then concentrated under reduced pressure, and water is separated by filtration. Absolute ethanol is added, and an esterification reaction is performed using dry hydrogen chloride to obtain ethyl hydrazinoacetate hydrochloride and sodium chloride .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The method involves mixing and heating chloroacetic acid, hydrazine hydrate, and alkali, followed by concentration, filtration, and esterification. This process is designed to reduce raw material consumption, improve production efficiency, and minimize production costs while ensuring safety and ease of operation .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydrazino group undergoes oxidation with various agents:

-

Hydrogen peroxide produces nitrogen gas and sodium glycolate through oxidative cleavage .

-

Potassium permanganate in acidic conditions yields sodium acetate and nitric acid as byproducts .

Table 1: Oxidation reaction parameters

| Oxidizing Agent | Temperature | Products | Yield |

|---|---|---|---|

| H₂O₂ (30%) | 60°C | Sodium glycolate + N₂ | 89% |

| KMnO₄ (H₂SO₄) | 25°C | Sodium acetate + HNO₃ | 72% |

Reduction Reactions

Reduction typically targets the hydrazino moiety:

-

Sodium borohydride converts the compound to sodium glycinate and ammonia .

-

Catalytic hydrogenation (Pd/C, H₂) yields sodium acetate and hydrazine derivatives .

Mechanism : The hydrazino group acts as a two-electron donor, forming intermediates stabilized by sodium coordination .

Substitution Reactions

The compound participates in nucleophilic substitutions:

-

Alkylation with methyl iodide produces methylhydrazinoacetate .

-

Acylation with acetyl chloride forms acetylhydrazinoacetate derivatives .

Table 2: Substitution reaction outcomes

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| CH₃I | EtOH, 40°C | Methylhydrazinoacetate | Peptide synthesis |

| AcCl | THF, 0°C | Acetylhydrazinoacetate | Polymer chemistry |

Hydrazone Formation

Reacts with carbonyl compounds (ketones/aldehydes) to form hydrazones:

-

5-Nitrofuran-2-acrylaldehyde coupling yields antimicrobial hydrazones (95% efficiency) .

-

4-Nitrophenylhydrazine forms UV-active derivatives for analytical quantification .

Key Conditions :

-

Solvent: Ethyl acetate or methanol

-

Temperature: 40–60°C

Complexation with Metals

Forms coordination complexes with transition metals:

-

Cu(II) complexes : Exhibit enhanced catalytic activity in Suzuki-Miyaura couplings .

-

Fe(III) complexes : Used in oxidative degradation of organic pollutants .

Stoichiometry : Typically 1:2 (metal:sodium hydrazinoacetate) based on crystallographic data .

Thermal Decomposition

Controlled pyrolysis studies reveal:

Wissenschaftliche Forschungsanwendungen

Sodium hydrazinoacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and hydrazides.

Biology: It has been studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research has explored its use in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of other compounds .

Wirkmechanismus

The mechanism of action of sodium hydrazinoacetate involves its interaction with molecular targets and pathways in biological systems. It can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The hydrazino group can form covalent bonds with electrophilic centers in target molecules, leading to changes in their structure and function. This mechanism underlies its potential biological activities, including its antibacterial and antifungal effects .

Vergleich Mit ähnlichen Verbindungen

Sodium hydrazinoacetate can be compared with other similar compounds, such as:

Hydrazine: A simple hydrazine derivative with similar reactivity but different applications.

Ethyl hydrazinoacetate: An ester form of hydrazinoacetic acid with distinct properties and uses.

Hydrazinoacetic acid: The parent acid of this compound with similar chemical behavior but different solubility and reactivity.

Uniqueness: this compound is unique due to its sodium salt form, which imparts different solubility and reactivity characteristics compared to its parent acid and ester derivatives. This uniqueness makes it suitable for specific applications in research and industry where these properties are advantageous .

Biologische Aktivität

Sodium hydrazinoacetate, a sodium salt of hydrazinoacetic acid, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C2H5N2NaO2

- Molecular Weight : 104.07 g/mol

- CAS Number : 94107-53-6

This compound exhibits its biological activity primarily through its interaction with various molecular targets. The hydrazino group can act as a nucleophile, allowing it to form covalent bonds with electrophilic centers in biological molecules. This reactivity underlies its potential antibacterial and antifungal effects by modifying the structure and function of target biomolecules.

Antibacterial and Antifungal Properties

Research has demonstrated that this compound possesses notable antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for therapeutic applications in infectious diseases.

- Antibacterial Activity : this compound has shown effectiveness against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism for its antibacterial action.

- Antifungal Activity : The compound has also been tested against common fungal pathogens, revealing significant antifungal activity. Its mechanism may involve interference with fungal cell membrane integrity or metabolic pathways.

Research Findings

Several studies have evaluated the biological activity of this compound, highlighting its therapeutic potential:

-

Study on Antimicrobial Activity :

- A study assessed the antimicrobial efficacy of this compound against various microbial strains. Results indicated a significant reduction in microbial growth at specific concentrations, suggesting its potential as a broad-spectrum antimicrobial agent.

-

Mechanistic Studies :

- Investigations into the mechanism of action revealed that this compound acts by forming reactive intermediates that can interact with essential cellular components, leading to cell death in susceptible organisms.

-

Comparison with Other Compounds :

- When compared to similar compounds like hydrazine and ethyl hydrazinoacetate, this compound exhibited enhanced solubility and reactivity characteristics, which may contribute to its improved biological activity.

Case Study 1: Analgesic Activity

A related study on hydrazine derivatives explored their analgesic properties using the abdominal constriction test in mice. This compound was included in the evaluation, showing significant analgesic effects comparable to established analgesics like mefenamic acid. The results indicated that this compound could be developed further as an analgesic agent .

Case Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing new derivatives based on this compound and evaluating their biological activities. Several synthesized compounds demonstrated enhanced antibacterial and antifungal activities compared to the parent compound, indicating potential for further development in drug design .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antifungal | Reduction in fungal viability | |

| Analgesic | Significant pain relief |

Table 2: Comparison of this compound with Related Compounds

| Compound | Antibacterial Activity | Antifungal Activity | Analgesic Activity |

|---|---|---|---|

| This compound | Moderate | Moderate | Significant |

| Hydrazine | Low | Low | None |

| Ethyl Hydrazinoacetate | Moderate | Low | None |

Eigenschaften

IUPAC Name |

sodium;2-hydrazinylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2.Na/c3-4-1-2(5)6;/h4H,1,3H2,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWQDSMAOLFRGR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])NN.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70240532 | |

| Record name | Sodium hydrazinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94107-53-6 | |

| Record name | Sodium hydrazinoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094107536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium hydrazinoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70240532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrazinoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.